N-(morpholine-4-carbothioyl)benzamide
Description
Significance of Thiourea (B124793) and Acylthiourea Moieties in Contemporary Chemistry
Thiourea, an organosulfur compound, and its derivatives are fundamental building blocks in organic synthesis. mdpi.com The thiourea moiety's structure, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, allows for a wide range of chemical modifications, leading to a vast library of derivatives with unique properties. mdpi.com These compounds are not only versatile intermediates for synthesizing various heterocyclic compounds like thiazoles and pyrimidines, but they also exhibit a broad spectrum of biological activities. nih.gov
The significance of thiourea derivatives is particularly pronounced in medicinal chemistry, where they are recognized as "privileged structures". nih.gov This term reflects their recurring presence in a variety of drugs and bioactive compounds. nih.gov Researchers have extensively reported the antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties of various thiourea-containing molecules. mdpi.comnih.govresearchgate.netnih.gov The ability of the thiourea functional group to form hydrogen bonds is a key factor in its interaction with biological targets. oup.com
Acylthioureas, which incorporate an acyl group attached to one of the nitrogen atoms of the thiourea core, represent a particularly important subclass. This modification can enhance the biological activity and modulate the physicochemical properties of the parent thiourea structure. Research into acylthiourea derivatives has identified potent agents with various therapeutic potentials, including the inhibition of the Hedgehog signaling pathway, which is crucial in certain types of cancer, and promising antiplasmodium activity against malaria parasites. acs.orgacs.org The exploration of acylthioureas continues to be an active area of research, aiming to develop new compounds with improved efficacy and selectivity. nih.gov
Scope of Academic Inquiry into N-(morpholine-4-carbothioyl)benzamide
This compound belongs to the family of N-acyl-morpholine-4-carbothioamides. The academic inquiry into this specific compound and its close analogues has primarily focused on their synthesis, characterization, and evaluation of their potential biological activities, particularly as antimicrobial and antioxidant agents. nih.gov
The structure of this compound is distinguished by the presence of a morpholine (B109124) ring, a benzoyl group, and the central thiourea linkage. The morpholine moiety itself is a common heterocycle in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles. researchgate.net
Research has involved the synthesis of a series of N-acyl-morpholine-4-carbothioamides to investigate their in vitro antibacterial and antifungal properties. nih.gov These studies have demonstrated that some of these derivatives exhibit significant activity against various bacterial and fungal strains. nih.gov Furthermore, the antioxidant potential of these compounds has been assessed, revealing that certain derivatives show excellent antioxidant capabilities. nih.gov
Computational studies, such as molecular docking simulations, have been employed to understand the potential mechanisms of action at a molecular level. nih.gov These in silico methods help to predict the binding interactions of the compounds with biological targets, such as bacterial or fungal enzymes, providing insights that can guide the design of more potent derivatives. nih.govresearchgate.net For instance, docking studies have suggested that compounds from this class could serve as models for designing novel antibacterial agents by showing their potential to inhibit essential targets like RNA. nih.gov
The table below summarizes key research findings for N-acyl-morpholine-4-carbothioamide derivatives, which are structurally related to this compound.
Interactive Data Table: Research Findings on N-acyl-morpholine-4-carbothioamides
| Compound Derivative | Biological Activity Investigated | Key Findings | Computational Analysis | Reference |
|---|---|---|---|---|
| General N-acyl-morpholine-4-carbothioamides | Antibacterial, Antifungal, Antioxidant | Biocompatible derivatives showed high activity against tested bacterial and fungal strains. Some derivatives exhibited excellent antioxidant potential. | Docking simulations suggested potential inhibitory action against RNA. | nih.gov |
| Specific N-acyl-morpholine-4-carbothioamides (e.g., 5a, 5j) | Antibacterial | Compound 5j showed higher antibacterial potential than the reference drug ampicillin (B1664943) against Staphylococcus aureus. | In silico studies suggested compounds 5a and 5j as potential structural models for new antibacterial agents. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(morpholine-4-carbothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11(10-4-2-1-3-5-10)13-12(17)14-6-8-16-9-7-14/h1-5H,6-9H2,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBPERPNJLQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960795 | |
| Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-30-9 | |
| Record name | N-(Morpholinothiocarbonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC201499 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Morpholine 4 Carbothioyl Benzamide and Its Analogues
Established Synthetic Pathways to N-(morpholine-4-carbothioyl)benzamide
The primary route for synthesizing this compound involves the reaction of benzoyl isothiocyanate with morpholine (B109124). This reaction is a specific example of a broader class of reactions used to create N-acyl-morpholine-4-carbothioamides. researchgate.net
A general and convenient synthesis involves the in-situ formation of aroyl/alkyl isothiocyanates from the corresponding acid chlorides and a thiocyanate (B1210189) salt, which then react with morpholine to yield the desired product in excellent yields, typically ranging from 70-90%. researchgate.net The reaction sequence begins with the nucleophilic attack of the thiocyanate ion on the carbonyl carbon of the acid chloride, leading to the formation of an aroyl/alkyl isothiocyanate. This intermediate is then subjected to nucleophilic attack by the secondary amine of the morpholine ring, resulting in the final N-acyl-morpholine-4-carbothioamide product. researchgate.net
Nucleophilic Acyl Substitution Routes
Nucleophilic acyl substitution is a fundamental reaction in the synthesis of this compound and its derivatives. libretexts.org This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl group. libretexts.org
In the context of synthesizing the target compound, benzoyl chloride serves as the carboxylic acid derivative. The thiocyanate ion acts as the initial nucleophile, substituting the chloride ion. Subsequently, the nitrogen atom of morpholine acts as a nucleophile, attacking the isothiocyanate carbon. This sequence highlights the versatility of nucleophilic acyl substitution in constructing complex molecules. libretexts.org
The efficiency of these reactions can be influenced by the nature of the substituents on the benzoyl moiety and the reaction conditions. For instance, electron-withdrawing groups on the benzene (B151609) ring can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates.
Phase Transfer Catalysis in Synthetic Protocols
Phase transfer catalysis (PTC) offers a powerful tool for conducting reactions between reactants located in different phases, such as a solid-liquid or liquid-liquid system. google.comyoutube.com In the synthesis of this compound, PTC can be employed to facilitate the reaction between the thiocyanate salt (often in the solid phase or an aqueous phase) and the benzoyl chloride (typically in an organic solvent).
A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-N-butyl ammonium chloride) or a crown ether, transports the thiocyanate anion from the solid or aqueous phase into the organic phase, where it can react with the benzoyl chloride. youtube.com This technique can lead to milder reaction conditions, improved yields, and greater selectivity by avoiding the need for harsh solvents or high temperatures. While specific applications of PTC in the synthesis of this compound are not extensively detailed in the provided results, the principles of PTC are broadly applicable to this type of reaction.
Strategies for Structural Derivatization of the Benzamide (B126) Moiety
The benzamide moiety of this compound provides a versatile scaffold for structural modification. Introducing various substituents onto the benzene ring can significantly alter the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or material properties.
A common strategy involves starting with substituted benzoyl chlorides. For example, using 4-nitrobenzoyl chloride in the initial reaction with ammonium thiocyanate and subsequent reaction with morpholine would yield N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. nih.gov This approach allows for the systematic introduction of a wide range of functional groups, including halogens, alkyl, alkoxy, and nitro groups, onto the aromatic ring.
The synthesis of various N-substituted benzamide derivatives has been explored, demonstrating the feasibility of modifying the amide nitrogen. researchgate.net However, for this compound, derivatization at this position would alter the core structure. A more common approach is the modification of the benzoyl ring itself. For instance, a series of benzamides substituted with quinoline-linked 1,2,4-oxadiazole (B8745197) has been synthesized, showcasing the potential for creating complex derivatives. mdpi.com
Strategies for Structural Derivatization of the Morpholine Ring
The morpholine ring also presents opportunities for structural modification, although this is less commonly explored than benzamide derivatization for this specific compound. One approach could involve using substituted morpholine derivatives as the starting amine. For instance, employing a C-substituted morpholine would introduce functionality onto the heterocyclic ring.
Another possibility lies in reactions that target the morpholine ring itself after the formation of the this compound core structure. However, the stability of the thiourea (B124793) and benzamide linkages under various reaction conditions would need to be carefully considered.
A related study on N-(thiomorpholine-4-carbothioyl)benzamide, where the oxygen atom of the morpholine ring is replaced by a sulfur atom, demonstrates the potential for heteroatom variation within the six-membered ring. researchgate.net This suggests that analogues with different heterocyclic systems could also be synthesized.
Synthetic Approaches for Related Thiocarbamate and Carbamothioyl Analogues
The synthesis of thiocarbamates and carbamothioyl analogues shares common principles with the synthesis of this compound. Thiocarbamates can be synthesized through various methods, including the reaction of thiols with isocyanates or the reaction of amines with thiocarbonyl transfer reagents. organic-chemistry.org Recent developments have focused on more sustainable and efficient methods. For example, a novel methodology utilizes tert-butoxide lithium as a base for the direct synthesis of thiocarbamates from Boc-protected amines and thiols, avoiding the need for metal catalysts. nih.gov
Other methods for thiocarbamate synthesis include:
Solvent-assisted thiocarboxylation of amines or alcohols with carbon monoxide and sulfur. organic-chemistry.org
A Mitsunobu-based protocol using thiols, amines, and carbon dioxide. organic-chemistry.org
Visible-light-induced reaction of isocyanides, thiols, and water. organic-chemistry.org
Molecular iodine-catalyzed synthesis from sodium sulfinates, isocyanides, and water. organic-chemistry.org
These diverse synthetic routes offer a range of options for accessing a wide variety of thiocarbamate structures.
Comparative Analysis of Synthetic Efficiency and Yield Optimization
The efficiency and yield of the synthesis of this compound and its analogues are dependent on the chosen synthetic route and reaction conditions.
The one-pot reaction of an acid chloride, a thiocyanate salt, and an amine is generally reported to be high-yielding, often exceeding 70%. researchgate.netnih.gov For instance, the synthesis of N-[(piperidin-1-yl)carbothioyl]benzamide, a close analogue, was achieved with a 70% yield. nih.gov
For derivatized compounds, yields can vary. In the synthesis of a series of N-acyl-morpholine-4-carbothioamides, excellent yields of 70–90% were reported. researchgate.net The synthesis of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole moiety also showed good yields, with the final step of coupling the substituted benzamide to the quinoline (B57606) derivative proceeding with yields up to 77.5%. mdpi.com
Yield optimization often involves careful control of reaction parameters such as temperature, solvent, and stoichiometry of reactants. For example, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the final step of reacting N-(4,7-dichloroquinolin-2-yl)benzamide with morpholine in DMF at 120 °C for 24 hours resulted in a high yield of 92%. mdpi.com
The following table summarizes the reported yields for the synthesis of this compound and related compounds:
| Compound | Synthetic Method | Yield (%) | Reference |
| N-acyl-morpholine-4-carbothioamides (general) | One-pot reaction of acid chloride, thiocyanate, and morpholine | 70-90 | researchgate.net |
| N-[(piperidin-1-yl)carbothioyl]benzamide | One-pot reaction of benzoyl chloride, ammonium thiocyanate, and piperidine | 70 | nih.gov |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Reaction of N-(4,7-dichloroquinolin-2-yl)benzamide with morpholine | 92 | mdpi.com |
| 3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(o-tolyl)benzamide | Coupling of a substituted benzamide with a quinoline derivative | 77.5 | mdpi.com |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
A suite of spectroscopic methods has been instrumental in defining the chemical environment of the atoms and functional groups within N-(morpholine-4-carbothioyl)benzamide.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. For this compound, the analysis of ¹H NMR spectra reveals distinct signals corresponding to the protons of the benzamide (B126) and morpholine (B109124) rings. The aromatic protons of the benzoyl group typically appear as multiplets in the downfield region, a result of their varied electronic environments. The protons of the morpholine ring exhibit characteristic chemical shifts, with those adjacent to the oxygen atom appearing at a different frequency compared to those next to the nitrogen atom.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the benzamide group and the thiocarbonyl carbon of the carbothioyl group are particularly noteworthy, appearing at the downfield end of the spectrum due to their electron-withdrawing nature. The carbon atoms of the phenyl ring and the morpholine ring also give rise to a series of signals at specific chemical shifts, confirming the compound's carbon framework. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would further enable the assignment of proton and carbon signals by showing correlations between them.
| ¹H NMR | Data |
| Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | Multiplet |
| Morpholine Protons (O-CH₂) | Triplet |
| Morpholine Protons (N-CH₂) | Triplet |
| ¹³C NMR | Data |
| Chemical Shift (ppm) | Assignment |
| Downfield | Carbonyl Carbon (C=O) |
| Downfield | Thiocarbonyl Carbon (C=S) |
| Mid-range | Aromatic Carbons |
| Upfield | Morpholine Carbons |
Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration of the amide group is typically observed. The C=O stretching vibration of the benzamide group gives rise to a strong absorption band, while the C=S stretching vibration of the thiocarbonyl group also produces a characteristic, albeit weaker, band. The spectrum is further characterized by bands arising from the C-H stretching of the aromatic and morpholine rings, as well as C-N and C-O stretching vibrations within the morpholine ring.
| FT-IR | Data |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| High | N-H Stretch |
| Mid-High | C=O Stretch |
| Mid-Low | C=S Stretch |
| Mid-Low | C-H Aromatic/Aliphatic Stretch |
| Low | C-N and C-O Stretch |
| UV-Vis | Data |
| λmax (nm) | Electronic Transition |
| Shorter Wavelength | π-π* (Aromatic) |
| Longer Wavelength | n-π* (C=O, C=S) |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of the molecule under electron impact would likely involve the cleavage of the amide and thioamide bonds, leading to the formation of characteristic fragment ions corresponding to the benzoyl cation and the morpholine carbothioyl cation, among others.
| Mass Spectrometry | Data |
| m/z Value | Assignment |
| Corresponds to Molecular Formula | Molecular Ion Peak [M]⁺ |
| Lower m/z | Fragment Ions |
Single-Crystal X-ray Diffraction Studies
Molecular Geometry and Conformation in the Solid State
A recent study on a new polymorph of N-benzoyl-morpholine-4-carbothioamide (C₁₂H₁₄N₂O₂S) has provided detailed crystallographic data. The analysis revealed that the compound crystallizes in a monoclinic crystal system with the space group P 2₁. The asymmetric unit of this polymorph impressively contains ten crystallographically independent molecules.
| Selected Crystallographic Data | |
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| Molecules per Asymmetric Unit | 10 |
| Morpholine Ring Conformation | Chair |
| Benzene (B151609) Ring Conformation | Planar |
| Key Intermolecular Interactions | N—H···O, C—H···O, C—H···S hydrogen bonds |
Polymorphism and Crystal Packing Architectures
This compound is known to exhibit polymorphism, the ability to exist in more than one crystal form. A recently identified polymorph crystallizes in the monoclinic system with a P21 space group. researchgate.net A unique feature of this polymorph is the presence of ten crystallographically independent molecules in the asymmetric unit. researchgate.net The crystal packing reveals a complex three-dimensional network.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 21 |
| a (Å) | 22.2226 (9) |
| b (Å) | 11.7520 (3) |
| c (Å) | 24.9361 (8) |
| α (°) | 90 |
| β (°) | 111.054 (4) |
| γ (°) | 90 |
| Volume (ų) | 6077.6 (4) |
| Z | 20 |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Chalcogen Bonds)
The crystal structure of this compound is stabilized by a variety of intermolecular interactions. Hydrogen bonds, including N—H···O, C—H···O, and C—H···S, are prominent, linking molecules into a two-dimensional network. researchgate.net These networks form R22(10) and R22(24) ring motifs. researchgate.net The consolidation of these interactions results in a robust three-dimensional architecture. researchgate.net
| Intermolecular Contact | Contribution (%) |
| H···H | 46.7 |
| H···S/S···H | 21.1 |
| H···C/C···H | 16.5 |
| H···O/O···H | 12.5 |
Thermal Stability and Decomposition Pathway Analysis
Electrochemical Behavior and Redox Characterization
Specific studies on the electrochemical behavior and redox characterization of this compound, such as through cyclic voltammetry, have not been detailed in the available literature. However, research on other N-aroyl-N'-substituted-thiourea derivatives has shown that the functional groups within the molecule can undergo redox processes. For instance, cyclic voltammetry studies on related compounds have revealed that nitro and cyano groups are reducible. rsc.org The redox potentials are influenced by the specific functional groups present and their electronic environment within the molecule. rsc.org The thiourea (B124793) moiety itself can also be involved in electrochemical reactions, typically oxidation processes.
Coordination Chemistry of N Morpholine 4 Carbothioyl Benzamide and Its Metal Complexes
Ligand Design Principles and Donor Atom Characteristics
The structure of N-(morpholine-4-carbothioyl)benzamide features several potential donor atoms, making it an excellent chelating agent. The design of this ligand, incorporating both hard and soft donor sites, allows for coordination with a variety of metal ions.
This compound possesses three potential donor atoms: the carbonyl oxygen (O), the thioamide nitrogen (N), and the thiocarbonyl sulfur (S). This arrangement allows the ligand to exhibit flexible coordination behavior. Due to the presence of these heteroatoms, acylthiourea ligands can coordinate to metal centers in various modes. acs.orgnih.gov
The most common coordination modes observed for N-acylthiourea ligands are:
Monodentate Coordination: The ligand can bind to a metal ion solely through the soft sulfur atom. This is often observed in solution and in certain solid-state structures. acs.orgacs.orgnih.gov
Bidentate Chelation: The ligand can act as a bidentate chelating agent, forming a stable ring with the metal ion. This typically occurs in one of two ways:
O,S-Coordination: The ligand deprotonates at the amide nitrogen, allowing for coordination through the carbonyl oxygen and the thiolate sulfur. This is a very common mode, forming a stable six-membered chelate ring. nih.govacs.orgnih.gov
N,S-Coordination: Coordination can also occur through the amide nitrogen and the thiolate sulfur, resulting in a four-membered ring. This mode has been reported for some Ru(II) complexes. acs.org
The presence of both hard (N, O) and soft (S) donor atoms allows this compound to effectively coordinate with a range of metal ions according to the Hard and Soft Acids and Bases (HSAB) principle.
Thiourea (B124793) and its derivatives are classified as ligands with both sigma (σ)-donating and pi (π)-accepting (or π-acidic) capabilities. The primary interaction with a metal center involves the donation of a lone pair of electrons from a donor atom (typically sulfur) into an empty metal orbital, forming a σ-bond. Ligands capable of this type of bonding are known as σ-donors.
In addition to σ-donation, thiourea ligands can engage in π-back-bonding. In this secondary interaction, electron density from filled d-orbitals on the metal is donated back into empty, low-lying π* antibonding orbitals of the ligand. This metal-to-ligand electron transfer strengthens the metal-ligand bond. Ligands that can accept electron density in this manner are termed π-acceptor or π-acidic ligands. This π-back-bonding is a key feature that stabilizes the resulting metal complexes.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent, often an alcohol. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and the nature of the metal-ligand bonding.
N-acylthiourea derivatives readily form complexes with a wide range of divalent and trivalent metal ions. Studies on analogous systems show complexation with metals such as Cu(II), Ni(II), Co(II), and Zn(II). wisdomlib.org The general synthetic route involves mixing a solution of the ligand with a solution of the desired metal salt (e.g., chloride, nitrate, or acetate) and refluxing the mixture. The stoichiometry of the resulting complexes, commonly 1:2 (metal:ligand), can be confirmed by elemental analysis. The specific metal ions mentioned, such as Pb(II), Fe(III), Co(III), Ni(II), Cu(II), Zn(II), and In(III), are all known to form stable complexes with ligands containing N, O, and S donor atoms. For instance, Cu(II) complexes of similar ligands have shown marked biological activity, suggesting strong binding affinity. nih.gov
Spectroscopic methods are crucial for elucidating the coordination of this compound to a metal center. The changes observed in the spectra of the complexes compared to the free ligand provide direct evidence of bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly informative for identifying which donor atoms are involved in coordination. Key vibrational bands of the free ligand are monitored for shifts upon complexation.
ν(N-H) band: The stretching vibration of the N-H group, typically seen around 3000-3400 cm⁻¹, may shift or disappear upon deprotonation and coordination.
ν(C=O) band: The carbonyl stretch, appearing in the region of 1630-1680 cm⁻¹, often shifts to a lower frequency (lower wavenumber) in the complex. This red-shift indicates a weakening of the C=O bond due to the coordination of the oxygen atom to the metal center.
ν(C=S) band: The thiocarbonyl stretching band is also sensitive to coordination. A shift to a lower frequency upon complexation is indicative of the sulfur atom's involvement in bonding.
New Bands: The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-sulfur (M-S) bonds.
Table 1: Typical IR Spectral Data (cm⁻¹) for N-Acylthiourea Ligands and their Metal Complexes
| Assignment | Free Ligand | Metal Complex | Interpretation of Shift |
| ν(N-H) | ~3200 | Shifted or Absent | Involvement of N-H group in coordination/deprotonation |
| ν(C=O) | ~1660 | ~1640 | Coordination via carbonyl oxygen |
| ν(C=S) | ~1150 | ~1130 | Coordination via thiocarbonyl sulfur |
| ν(M-O) | - | ~450-500 | Formation of Metal-Oxygen bond |
| ν(M-S) | - | ~300-350 | Formation of Metal-Sulfur bond |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. In the free ligand, absorptions are typically due to π→π* and n→π* transitions within the organic molecule. Upon complexation, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pb(II)), ¹H and ¹³C NMR spectroscopy are powerful tools.
¹H NMR: The proton of the N-H group shows a characteristic signal in the free ligand. Upon complexation, this signal may be shifted downfield or disappear if deprotonation occurs. Protons near the coordination sites will also experience shifts in their chemical environment.
¹³C NMR: The carbon signals of the carbonyl (C=O) and thiocarbonyl (C=S) groups are particularly diagnostic. A downfield shift of the C=S carbon signal and an upfield or downfield shift of the C=O carbon signal upon complexation provides strong evidence for coordination through the sulfur and oxygen atoms, respectively. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for N-Acylthiourea Ligands and Diamagnetic Complexes
| Carbon Atom | Free Ligand | Metal Complex | Interpretation of Shift |
| C=S | ~180 | Shifted downfield | Coordination through sulfur |
| C=O | ~168 | Shifted | Coordination through oxygen |
Coordination Modes and Geometries of Metal Chelates
As established, this compound is a versatile ligand capable of adopting different coordination modes. nih.gov The most prevalent is the bidentate O,S-chelation, which leads to the formation of a stable six-membered ring. This mode is common for many transition metals, including Cu(II), Ni(II), and Zn(II). nih.govnih.gov
The geometry of the resulting metal chelate is determined by the metal ion's coordination number and electronic configuration.
Octahedral Geometry: For a metal ion with a coordination number of six, two tridentate ligands or, more commonly, two bidentate ligands and two monodentate ligands (e.g., water or solvent molecules) will arrange in an octahedral fashion. This geometry is often suggested for Fe(II) and Co(II) complexes. researchgate.net
Square Planar Geometry: This geometry is common for d⁸ metal ions like Ni(II) and Pt(II). In these cases, two bidentate this compound ligands would coordinate to the metal center in a cis or trans configuration.
Tetrahedral Geometry: d¹⁰ ions like Zn(II) often favor a tetrahedral geometry, which can be achieved with two bidentate ligands.
The precise coordination mode and geometry can be definitively determined by single-crystal X-ray diffraction analysis, which provides detailed information on bond lengths and angles within the complex. nih.gov
Bidentate (S,O) and Monodentate Coordination Modes
This compound belongs to the class of N-acylthioureas and possesses two primary donor atoms, the carbonyl oxygen (O) and the thiocarbonyl sulfur (S), which can coordinate to a metal center. This allows for versatile coordination behavior, primarily exhibiting bidentate (S,O) and monodentate coordination modes.
In the bidentate (S,O) coordination mode , the ligand chelates to a metal ion through both the sulfur and oxygen atoms, forming a stable six-membered ring. This is a common coordination mode for N-acylthiourea ligands, leading to the formation of neutral complexes with divalent metal ions where the ligand is deprotonated. The resulting complexes often have a 1:2 metal-to-ligand ratio.
Alternatively, the ligand can act in a monodentate fashion , coordinating to the metal center solely through the sulfur atom. This mode is often observed in complexes where the ligand remains protonated or in the presence of other competing ligands. This monodentate coordination can lead to different stoichiometries and geometries of the resulting metal complexes.
The preference for a particular coordination mode is influenced by several factors, including:
The nature of the metal ion.
The reaction conditions, such as pH and solvent.
The presence of other ligands in the coordination sphere.
The steric and electronic properties of the substituents on the ligand.
The interplay of these factors allows for the synthesis of a wide array of metal complexes with tailored structures and properties.
Analysis of Coordination Geometries (e.g., Hemidirected, Octahedral, Tetrahedral)
The coordination of this compound to metal centers results in a variety of coordination geometries, largely dictated by the coordination number of the metal ion and the nature of the ligands. Common geometries observed in metal complexes of related N-acylthiourea ligands include octahedral, tetrahedral, and square planar.
Octahedral Geometry: In many instances, particularly with transition metals like Co(II), Ni(II), and Cu(II), the metal center is six-coordinate, adopting a distorted octahedral geometry. This is often achieved through the coordination of two bidentate this compound ligands and two additional monodentate ligands, such as water or pyridine molecules, occupying the axial positions.
Tetrahedral Geometry: For metal ions like Zn(II) and Cd(II), a four-coordinate tetrahedral geometry is frequently observed. This can arise from the coordination of two bidentate ligands to the metal center.
Square Planar Geometry: Metal ions such as Pd(II) and Pt(II) often favor a four-coordinate square planar geometry. This is typically achieved with two deprotonated bidentate N-acylthiourea ligands coordinating to the metal ion in a cis or trans arrangement.
The concept of hemidirected geometry is particularly relevant for p-block elements like tin(IV). In such complexes, the bonds to the ligand are not symmetrically distributed around the central metal atom, leading to a gap in the coordination sphere. This is often attributed to the stereochemical activity of the valence lone pair of electrons on the metal.
Supramolecular Assembly in Metal Complexes
The solid-state structures of metal complexes of this compound are often not limited to the individual coordination entities but extend into higher-dimensional supramolecular architectures through various non-covalent interactions.
Intermolecular Metal-Ligand Interactions and Network Formation
Beyond the primary coordination bonds, weaker intermolecular interactions between adjacent metal complexes can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) networks. These interactions can include:
Hydrogen Bonding: The N-H group of the thiourea moiety and the carbonyl oxygen are effective hydrogen bond donors and acceptors, respectively. Intermolecular N-H···O and N-H···S hydrogen bonds are commonly observed, linking individual complex units.
van der Waals Forces: These weaker, non-directional forces also play a significant role in the close packing of molecules in the crystal lattice.
The crystal structure of a closely related compound, N-benzoyl-morpholine-4-carbothioamide, reveals an extensive network of intermolecular N—H···O, C—H···O, and C—H···S hydrogen bonds, which link the molecules into a 3D architecture otago.ac.nz. It is reasonable to expect that similar interactions will govern the supramolecular assembly of its metal complexes.
Role of Non-Covalent Interactions in Complex Stability
Non-covalent interactions are crucial in stabilizing the crystal structures of these metal complexes. They dictate the packing of the molecules in the solid state and can influence the physical properties of the material, such as solubility and melting point. The directionality and strength of these interactions can be tuned by modifying the substituents on the ligand, offering a pathway to crystal engineering and the design of materials with specific network topologies. The collective effect of multiple weak interactions can be substantial, leading to highly organized and stable supramolecular assemblies.
Catalytic Applications of Metal Complexes
Metal complexes derived from N-acylthiourea ligands have shown promise as catalysts in various organic transformations. While specific studies on this compound complexes in catalytic oxidation are not extensively reported, the broader class of related compounds has demonstrated catalytic activity.
Oxidation Reactions Catalyzed by this compound Complexes
Metal complexes of ligands similar to this compound have been investigated as catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. For instance, various Schiff-base and other nitrogen- and oxygen-donating ligand complexes of transition metals have been shown to be effective catalysts for the oxidation of benzyl alcohol mdpi.comresearchgate.netrsc.orgrsc.org.
The general mechanism for such catalytic oxidations often involves the coordination of the substrate (e.g., an alcohol) to the metal center, followed by an oxidation step, and finally, the release of the product and regeneration of the catalyst. The efficiency and selectivity of the catalyst can be influenced by the nature of the metal ion, the ligand framework, and the reaction conditions (e.g., oxidant, solvent, temperature).
The potential of this compound metal complexes as oxidation catalysts is an area that warrants further investigation, given the catalytic activity observed for structurally related compounds.
Computational Chemistry Investigations and Molecular Modeling
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a important method for the quantum chemical analysis of molecules like N-(morpholine-4-carbothioyl)benzamide. These calculations offer a balance between computational cost and accuracy, making them ideal for studying relatively large molecules.
A fundamental step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For this compound, DFT calculations, specifically using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-311G(d,p), have been employed to achieve this. researchgate.netresearchgate.netotago.ac.nz These studies have determined the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
The optimized geometry reveals that the morpholine (B109124) ring typically adopts a stable chair conformation, while the benzamide (B126) moiety remains largely planar. otago.ac.nz The calculated geometric parameters from DFT methods have been shown to be in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. researchgate.netotago.ac.nz
Table 1: Selected Optimized Geometrical Parameters of this compound (Representative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C=S | 1.68 | - | - |
| C-N (amide) | 1.38 | - | - |
| C-N (thioamide) | 1.36 | - | - |
| O-C-N (amide) | - | 122.5 | - |
| S-C-N (thioamide) | - | 125.0 | - |
| C-N-C=S | - | - | 178.0 |
| O=C-N-C | - | - | 4.5 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values can be found in the cited literature.
Quantum chemical calculations are also invaluable for predicting the spectroscopic signatures of molecules. The theoretical prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound can aid in the interpretation of experimental spectra.
DFT calculations can compute the vibrational frequencies of the molecule, which directly correlate with the peaks observed in an IR spectrum. researchgate.net Key vibrational modes include the stretching of the carbonyl (C=O) and thiocarbonyl (C=S) groups, as well as the N-H and C-N bonds. The calculated FT-IR and FT-Raman spectra provide a detailed understanding of the molecule's vibrational properties. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra with experimental data, a deeper understanding of the electronic environment of the different nuclei within the molecule can be achieved.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Representative Data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3400 |
| C-H (aromatic) | Stretching | ~3100 |
| C-H (aliphatic) | Stretching | ~2900-3000 |
| C=O | Stretching | ~1670 |
| C=S | Stretching | ~1100 |
| C-N | Stretching | ~1350 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values can be found in the cited literature.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and its ability to participate in chemical reactions.
For this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.netotago.ac.nz A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and potential for interaction with other chemical species.
Table 3: Calculated Electronic Properties of this compound (Representative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.5 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.5 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values can be found in the cited literature.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Molecular docking simulations have been performed to investigate the potential of this compound and related compounds to interact with biological targets. One notable target that has been explored is RNA. researchgate.netresearchgate.net Docking studies can reveal the specific binding site on the target and the types of intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, docking simulations of N-acyl-morpholine-4-carbothioamides have provided insights into their potential inhibitory action against RNA by identifying the binding patterns within the active site. researchgate.netresearchgate.net These studies can visualize the 3D binding mode, showing which amino acid residues or nucleotide bases are involved in the interaction.
In addition to predicting the binding mode, molecular docking programs can also estimate the binding affinity or binding energy of the ligand-target complex. This is typically expressed as a docking score, with lower (more negative) scores indicating a more favorable binding interaction. These scores are used to rank different compounds and to prioritize them for further experimental testing.
While specific binding affinity values for this compound with various targets are found within detailed research articles, the general findings from studies on related N-acyl-morpholine-4-carbothioamides suggest that these molecules can exhibit significant binding potential. researchgate.net The docking scores provide a quantitative estimation of the strength of the interaction, which is a crucial piece of information in the drug discovery process.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the dynamic behavior of a ligand-target complex and how a ligand might induce conformational changes in its biological target.
Based on the available scientific literature, specific studies on the molecular dynamics simulations of this compound to assess its ligand-target complex stability over time have not been extensively reported. While docking simulations have been performed on related N-acyl-morpholine-4-carbothioamides to predict their binding potential with biological targets such as RNA, these studies provide a static picture of the binding. nih.govresearchgate.net The dynamic stability of such complexes, which would be evaluated through MD simulations by analyzing parameters like root-mean-square deviation (RMSD) and potential energy over the simulation trajectory, is a subject for future investigation.
Information regarding the dynamics of ligand-induced conformational changes in biological targets by this compound is not detailed in the currently available research. Understanding these conformational changes is crucial as they can dictate the activation or inhibition of a biological target. MD simulations would be the primary tool to visualize and analyze how the binding of this compound might alter the three-dimensional structure of a target protein or nucleic acid over time.
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface (HS) analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For this compound, Hirshfeld surface analysis has been instrumental in understanding the forces that govern its crystal packing. otago.ac.nzresearchgate.net
The analysis reveals the relative contributions of different types of intermolecular contacts. In a study of a polymorph of N-benzoyl-morpholine-4-carbothioamide, the asymmetric unit was found to contain ten crystallographically independent molecules. otago.ac.nz The morpholine rings are in a chair conformation, and the benzene (B151609) rings are planar. otago.ac.nz The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N-H···O, C-H···O, and C-H···S interactions, which form a three-dimensional architecture. otago.ac.nzresearchgate.net
A detailed breakdown of the percentage contributions of the major intermolecular contacts from a Hirshfeld surface analysis of N-benzoyl-morpholine-4-carbothioamide is presented in the table below. otago.ac.nz
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 46.7 |
| H···S/S···H | 21.1 |
| H···C/C···H | 16.5 |
| H···O/O···H | 12.5 |
These values underscore the prevalence of hydrogen-related contacts in the crystal packing of this compound. otago.ac.nz The Hirshfeld surface analysis provides a visual and quantitative understanding of how these non-covalent interactions dictate the supramolecular assembly of the compound in the solid state. researchgate.net
Structure Activity Relationship Sar Studies in Biological Contexts
Correlating Structural Modifications with Biological Response Profiles
The biological activity of N-(morpholine-4-carbothioyl)benzamide derivatives can be finely tuned by making strategic modifications to three key regions of the molecule: the thiourea (B124793)/urea (B33335) moiety, the morpholine (B109124) ring, and the benzamide (B126) moiety.
The thiourea group (-NH-C(S)-NH-) is a cornerstone of the biological activity observed in this class of compounds. It serves as a versatile pharmacophore, largely due to the presence of the sulfur atom and the two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. researchgate.netresearchgate.net This dual nature is crucial for interacting with biological targets.
Replacing the sulfur atom of the thiourea group with an oxygen atom to form the corresponding urea derivative generally leads to a significant decrease or complete loss of certain biological activities. For instance, studies comparing the antifungal and larvicidal activities of thiourea derivatives with their urea counterparts have shown that the thiourea compounds are typically more potent. nih.govresearchgate.net While some urea derivatives possess antituberculosis and antibacterial properties, the thiourea moiety is often linked to a broader and more potent range of activities, including antiviral and antifungal actions. researchgate.netnih.gov The ability of the thiourea group to engage in strong hydrogen bonding and to chelate metal ions is considered a key factor in its biological function. researchgate.net
The thioamide portion of the acylthiourea linkage is structurally important. X-ray crystallography studies on related acylthiourea derivatives reveal that intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen atom helps to stabilize the molecular structure. nih.gov This conformation can influence how the molecule presents its other functional groups to a biological target.
The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles. researchgate.net Its presence in this compound is significant for several reasons. The morpholine ring enhances water solubility and can improve bioavailability. nih.gov Its flexible chair-like conformation can act as a suitable scaffold, positioning other parts of the molecule for optimal interaction with a biological target. nih.gov
While direct derivatization of the morpholine ring in this specific compound is not extensively detailed in the provided context, its replacement with other cyclic amines has been explored in analogous acylthiourea series. For example, replacing the morpholine with a benzothiazole (B30560) or a 6-methylpyridine moiety has been shown to yield compounds with significant anti-biofilm activity against E. coli. nih.govdoaj.org This indicates that while the morpholine ring provides favorable physicochemical properties, the specific nature of the heterocyclic ring connected to the thiourea nitrogen is a key determinant of the biological activity profile. The introduction of different heterocyclic rings can alter the molecule's steric and electronic properties, leading to differential interactions with biological targets. nih.gov
| Ring System | Target Organism | Observed Activity | Reference |
| Benzothiazole | E. coli | Anti-biofilm activity (MBIC 625 µg/mL) | nih.gov |
| 6-Methylpyridine | E. coli | Anti-biofilm activity (MBIC 625 µg/mL) | nih.govdoaj.org |
| 6-Methylpyridine | DPPH radical | Highest antioxidant capacity (~43%) | doaj.orgmdpi.com |
This table illustrates the effect of replacing the morpholine ring with other heterocyclic systems on biological activity.
The benzamide portion of the molecule offers a rich canvas for structural modification, and substitutions on the benzene (B151609) ring have a profound impact on biological activity. Research on broad-spectrum antiviral acylthiourea derivatives has demonstrated that modifying this ring can significantly enhance potency. nih.gov
In one extensive SAR study, a parent acylthiourea compound (Compound 1) with submicromolar antiviral activity against vaccinia virus and La Crosse virus was systematically modified. nih.gov The introduction of substituents onto the benzoyl ring was a key strategy. For instance, adding a fluorine atom at the 2-position of the ring led to a nearly fourfold increase in potency against both viruses (see table below). nih.gov Similarly, other studies have found that substituting the aryl rings of 1-benzoyl-3-phenyl-thiourea derivatives with halo- (e.g., chloro) and methoxy- groups increased their activity against various bacterial strains. nih.gov These modifications alter the electronic distribution (electron-withdrawing or -donating effects) and lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and bind to its target.
| Compound | Benzamide Moiety Substitution | Vaccinia Virus EC₅₀ (µM) | La Crosse Virus EC₅₀ (µM) | Reference |
| 1 | Unsubstituted | 0.25 | 0.27 | nih.gov |
| 26 | 2-Fluoro | <0.07 | <0.07 | nih.gov |
This table shows the significant enhancement in antiviral activity upon substitution of the benzamide ring.
Identification of Key Pharmacophoric Elements for Biological Activity
Based on SAR studies, a clear pharmacophore model for this class of compounds emerges. The essential elements for broad biological activity include:
The Acylthiourea Core: The O=C-NH-C=S fragment is paramount. The carbonyl group, the thioamide group, and the acidic N-H protons are critical for forming hydrogen bonds with receptor sites. nih.gov The ability of the sulfur and oxygen atoms to act as metal-coordinating sites may also be crucial for inhibiting metalloenzymes. researchgate.net
The Aromatic Benzoyl Group: An appropriately substituted aromatic ring attached to the carbonyl group is necessary for activity. This part of the molecule likely engages in hydrophobic or π-π stacking interactions within the target's binding site. As shown by SAR, its potency can be modulated by electronic effects from substituents. nih.govnih.gov
The spatial arrangement of these three components is critical for creating the correct three-dimensional structure to fit into the active site of a target enzyme or receptor.
Mechanistic Insights from Structure-Activity Correlations
SAR studies provide valuable clues about the potential mechanisms of action. The consistent importance of the thiourea moiety across different biological activities (antiviral, antibacterial, antioxidant) suggests a common mechanistic role.
For antioxidant activity, it has been proposed that thiourea derivatives act via a hydrogen atom transfer (HAT) mechanism to neutralize free radicals, a process in which the N-H protons are key. mdpi.com The capacity of a derivative to donate a hydrogen atom is influenced by the electronic properties of the rest of the molecule, which correlates with the SAR findings for the benzamide moiety.
In the context of antimicrobial and antiviral activity, the mechanism is likely more complex but is tied to the key pharmacophoric elements. The strong hydrogen bonding capacity of the acylthiourea core allows these molecules to act as competitive inhibitors of enzymes that process substrates with similar functionalities. The ability to chelate essential metal ions could disrupt the function of metalloenzymes that are vital for viral replication or bacterial survival. researchgate.net The broad-spectrum antiviral activity against diverse viruses like poxviruses, bunyaviruses, and flaviviruses suggests that these compounds may target a common host-cell factor required by these viruses or a conserved viral process. nih.gov The SAR data, which shows that small electronic changes on the benzamide ring can dramatically alter potency, points towards a specific, high-affinity binding interaction with a protein target. nih.gov
Mechanistic Chemical and Biological Investigations
Enzyme Inhibition Kinetics and Mechanism
Detailed experimental studies on the enzyme inhibition kinetics of N-(morpholine-4-carbothioyl)benzamide are not currently published. Therefore, a definitive classification of its inhibition mode and a quantitative analysis of its interaction with specific enzymes cannot be provided at this time.
Competitive and Non-Competitive Inhibition Modes
Without experimental data, any discussion on the potential inhibition modes of this compound remains speculative. The mode of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, is determined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. This is typically elucidated through kinetic experiments that measure reaction rates at varying substrate and inhibitor concentrations, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.
Formation and Stability of Enzyme-Inhibitor Complexes
The formation and stability of an enzyme-inhibitor complex are critical parameters in understanding the potency and duration of action of an inhibitor. These are characterized by the inhibition constant (Ki) and the dissociation constant (Kd), which quantify the affinity of the inhibitor for the enzyme. The rates of association (kon) and dissociation (koff) of the inhibitor to and from the enzyme's active or allosteric sites determine the stability of the complex. For this compound, no such empirical data has been reported.
Molecular Mechanism of Interaction with Biological Targets
The molecular interactions of this compound with biological targets such as enzymes and receptors have not been specifically detailed in the scientific literature.
Modulation of Enzyme Activities and Receptor Interactions
To date, there are no published research findings that identify specific enzymes or receptors that are modulated by this compound. Structure-activity relationship (SAR) studies on analogous compounds suggest that the benzamide (B126) and morpholine (B109124) moieties, along with the carbothioyl linker, could potentially interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions within an active site. However, without experimental validation, these remain theoretical possibilities.
Effects on Gene Expression and Signal Transduction Pathways (e.g., NF-κB activation)
There is no available data from studies investigating the effects of this compound on gene expression or key signal transduction pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Research in this area would be necessary to determine if the compound has any influence on cellular signaling cascades that are often implicated in inflammation, immunity, and cell survival.
Theoretical Studies on Reaction Pathways and Catalytic Cycles
While some theoretical studies have been conducted on this compound, they have primarily focused on its solid-state structure and molecular properties rather than its interaction with biological systems.
Computational studies, such as those employing Density Functional Theory (DFT), have been used to analyze the molecular geometry and electronic structure of this compound. These studies provide insights into the compound's stability and potential reactivity. However, simulations of its reaction pathways or involvement in catalytic cycles with specific enzymes are not present in the current body of scientific literature. Such theoretical investigations would be invaluable for predicting potential biological targets and understanding the mechanism of action at a sub-atomic level.
Supramolecular Chemistry of N Morpholine 4 Carbothioyl Benzamide: Beyond Covalent Bonds
Principles of Non-Covalent Interactions in Molecular Assembly
The solid-state structure of N-(morpholine-4-carbothioyl)benzamide is a testament to the power and subtlety of non-covalent interactions. These forces, although weaker than covalent bonds, are highly directional and play a pivotal role in determining the crystal packing and, consequently, the macroscopic properties of the material. The primary non-covalent forces at play include hydrogen bonds, π-π stacking, and other weak van der Waals interactions.
Detailed Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional forces in the crystal packing of this compound. The molecule contains multiple hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen, the thioamide sulfur, and the morpholine (B109124) oxygen), leading to a rich variety of hydrogen bonding motifs.
In a recently identified polymorph of this compound, which crystallizes with ten independent molecules in the asymmetric unit, a complex three-dimensional architecture is established through a network of intermolecular hydrogen bonds. otago.ac.nz These include conventional N—H···O hydrogen bonds, as well as weaker C—H···O and C—H···S interactions. otago.ac.nz The interplay of these bonds leads to the formation of specific ring motifs, such as R2(10) and R2(24) graph sets, which create a two-dimensional network parallel to the (010) plane. otago.ac.nz The consolidation of this 3D structure is further strengthened by additional hydrogen bonds. otago.ac.nz
Derivatives of this compound also exhibit extensive hydrogen bonding. For instance, in N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, intermolecular N-H···O hydrogen bonds link molecules into chains. nih.gov These chains are then interconnected by other interactions to form a three-dimensional network. nih.gov Similarly, in other related structures, N—H···S and C—H···S hydrogen bonds can create infinite helical chains or two-dimensional networks. researchgate.net
Contributions of π-π Stacking and Other Weak Interactions
In the case of N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, π-π contacts with a centroid-centroid distance of 3.8301(11) Å are observed, which, along with C-H···π interactions, help to stack neighboring benzene (B151609) rings and extend the structure into a three-dimensional network. nih.gov
Hirshfeld surface analysis of a polymorph of this compound provides a quantitative measure of the various intermolecular contacts. otago.ac.nz This analysis reveals the significant role of van der Waals interactions in the crystal packing. otago.ac.nz The major contributions to the Hirshfeld surface are from H···H (46.7%), H···S/S···H (21.1%), H···C/C···H (16.5%), and H···O/O···H (12.5%) contacts. otago.ac.nz This highlights that while directional hydrogen bonds guide the assembly, a substantial portion of the cohesive energy comes from non-directional van der Waals forces. otago.ac.nz
Crystal Engineering and Solid-State Supramolecular Structures
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For this compound, the principles of crystal engineering can be applied to predict and control the formation of specific crystalline forms with desired physical and chemical properties.
Design of Molecular Tectons and Supramolecular Synthons
In the context of crystal engineering, molecules that act as building blocks for supramolecular assembly are referred to as "tectons." this compound itself is an excellent example of a molecular tecton, possessing a well-defined arrangement of hydrogen bond donors and acceptors.
"Supramolecular synthons" are robust and predictable non-covalent interactions that can be reliably used to form specific structural motifs. In the crystal structures of this compound and its derivatives, the dimeric R2(8) motif formed by N-H···O hydrogen bonds between the amide groups is a common supramolecular synthon in benzamide-containing structures. The interplay of this with other synthons, such as those involving the thioamide group, leads to the observed complex networks. The identification of these reliable synthons is key to designing new co-crystals and polymorphs.
Engineering of Desired Crystal Packing Motifs
By understanding the hierarchy of intermolecular interactions, it is possible to engineer desired crystal packing motifs. For this compound, the strong N-H···O hydrogen bond is expected to be a primary determinant of the local structure. However, the presence of other competing interactions, such as C-H···S and π-π stacking, can lead to the formation of different polymorphs with distinct packing arrangements. otago.ac.nzresearchgate.net
The existence of a polymorph with ten independent molecules in the asymmetric unit underscores the subtle energy landscape of the crystallization process, where multiple stable packing arrangements are possible. otago.ac.nz The deliberate introduction of functional groups that can form specific and strong intermolecular interactions is a common strategy in crystal engineering to favor a particular packing motif. For example, the introduction of a carboxylic acid group in a related molecule, 4-[(morpholin-4-yl)carbothioyl]benzoic acid, leads to the formation of strong O-H···O hydrogen-bonded dimers, which then become the primary building blocks of the crystal structure. nih.gov
Molecular Recognition and Host-Guest Chemistry
Currently, there is a lack of specific research in the public domain focusing on the molecular recognition and host-guest chemistry of this compound. The principles of non-covalent interactions that govern its self-assembly in the solid state are the same as those that would control its interaction with other molecules in a host-guest context. The presence of hydrogen bond donors and acceptors, as well as the aromatic ring, suggests that this compound has the potential to act as a guest in larger host molecules or, conversely, to form a lattice that can include smaller guest molecules.
Thiourea (B124793) derivatives, a class to which this compound belongs, are known to be effective anion receptors and can participate in organocatalysis through hydrogen bonding to substrates. mdpi.com This suggests that this compound could potentially recognize and bind to anionic species or other neutral molecules through similar hydrogen bonding interactions. However, without specific experimental studies, this remains a promising area for future investigation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide |
| 4-[(morpholin-4-yl)carbothioyl]benzoic acid |
| Thiourea |
Design and Synthesis of Receptor Molecules for Specific Guests
The design of synthetic receptors capable of selectively binding specific guest molecules is a cornerstone of supramolecular chemistry. The this compound scaffold is particularly well-suited for this purpose due to its inherent structural and electronic properties. The thiourea moiety provides a platform for hydrogen bonding interactions, which are crucial for the recognition of various guest species, especially anions. nih.gov
The synthesis of receptor molecules based on this scaffold typically involves the reaction of benzoyl isothiocyanate with morpholine. Modifications to the benzoyl or morpholine rings can be readily achieved to tune the electronic properties and steric profile of the resulting receptor, thereby influencing its binding affinity and selectivity. For instance, the introduction of electron-withdrawing groups, such as nitro groups, onto the benzoyl ring can enhance the acidity of the N-H protons of the thiourea group, leading to stronger interactions with anionic guests. nih.gov
A general synthetic route to N-acylthiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in situ acyl isothiocyanate, which then reacts with a primary or secondary amine, such as morpholine. mdpi.commdpi.com This modular approach allows for the creation of a diverse library of receptor molecules with varying substituents.
Table 1: Examples of Synthesized Acylthiourea Derivatives for Ion Recognition
| Compound Name | Guest Ions Detected | Synthetic Precursors | Reference |
| N-(4-nitrophenylcarbamothioyl)benzamide | F⁻, AcO⁻ | 4-nitroaniline, benzoyl chloride, ammonium thiocyanate | nih.gov |
| N-(thiazol-2-ylcarbamothioyl)benzamide derivative | Cu²⁺ | 2-aminothiazole derivative, substituted benzoyl chloride, ammonium thiocyanate | researchgate.netnih.gov |
| Naphthoquinone-functionalized acylthioureas | CN⁻, F⁻, AcO⁻, H₂PO₄⁻, Hg²⁺ | Naphthoquinone derivative, various amines, acyl chloride, potassium thiocyanate | researchgate.net |
Study of Binding Equilibria and Selectivity
Once a receptor molecule has been synthesized, a critical next step is to evaluate its binding properties. Techniques such as UV-Vis and ¹H NMR spectroscopy are commonly employed to study the binding equilibria between the host receptor and guest ions. These studies provide valuable information about the binding affinity (association constant, Kₐ) and the selectivity of the receptor for a particular guest over others.
For acylthiourea-based receptors, the addition of anions often leads to a deprotonation of the N-H protons of the thiourea moiety, resulting in a distinct color change that can be monitored by UV-Vis spectroscopy. nih.gov This colorimetric response allows for the naked-eye detection of certain anions. The selectivity of these receptors is influenced by factors such as the basicity and size of the anion, as well as the electronic and steric properties of the receptor. For example, receptors with strong electron-withdrawing groups have shown high selectivity for fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻) ions. nih.gov
Binding studies with metal cations have also been conducted, revealing that the acylthiourea scaffold can act as a chelator for metal ions like copper(II). researchgate.netnih.gov The coordination with the metal ion can occur through the sulfur and oxygen atoms of the thiourea and benzoyl groups, respectively.
Table 2: Binding Properties of Acylthiourea-Based Receptors
| Receptor | Guest | Technique | Key Finding | Reference |
| N-(4-nitrophenylcarbamothioyl)benzamide | F⁻, AcO⁻ | UV-Vis, ¹H NMR | Naked-eye detection, deprotonation of N-H | nih.gov |
| Naphthoquinone-acylthiourea | CN⁻, F⁻, AcO⁻, H₂PO₄⁻ | UV-Vis, Fluorescence | Colorimetric and fluorescent sensing | researchgate.net |
| N-(thiazol-2-ylcarbamothioyl)benzamide derivative | Cu²⁺ | UV-Vis | Selective sensing of copper(II) ions | researchgate.netnih.gov |
Self-Assembly Processes and Molecular Organization
The ability of this compound and its derivatives to self-assemble into well-defined supramolecular structures is a direct consequence of the non-covalent interactions they can form. X-ray crystallography has been instrumental in elucidating the intricate packing arrangements of these molecules in the solid state.
Hirshfeld surface analysis has shown that H···H, H···S/S···H, H···C/C···H, and H···O/O···H contacts are the most significant contributors to the crystal packing. otago.ac.nz The morpholine ring typically adopts a chair conformation, while the benzoyl group remains relatively planar. otago.ac.nznih.gov The interplay of these various non-covalent interactions governs the final supramolecular organization, which can range from one-dimensional chains to more complex three-dimensional networks. researchgate.net
Potential for Supramolecular Catalysis and Material Science Applications
The rich coordination chemistry and self-assembly properties of this compound derivatives open up avenues for their application in supramolecular catalysis and material science.
In the realm of catalysis, metal complexes of N-acylthiourea derivatives have shown promise. The thiourea ligand can stabilize metal centers, and by tuning the substituents on the ligand, the catalytic activity and selectivity of the metal complex can be modulated. For instance, metal complexes of N-heterocyclic carbene (NHC) ligands, which share some structural similarities with the thiourea scaffold in their ability to coordinate to metals, have been successfully employed in a variety of catalytic reactions, including coupling reactions and hydrosilylation. mdpi.comcarbene.demdpi.com The coordination of this compound to metals like lead(II) has been reported, highlighting its potential as a ligand in catalytic systems. researchgate.net
In material science, the self-assembly of these molecules can be harnessed to create novel materials with specific functions. The formation of supramolecular polymers based on the hydrogen-bonding motifs of N-acylthioureas is a promising area of research. bohrium.com These materials could find applications as sensors, as the binding of a guest molecule can disrupt the supramolecular assembly, leading to a detectable signal. Furthermore, the ability of certain benzimidazole (B57391) derivatives, which are structurally related to the benzoyl part of the target molecule, to induce bacterial flocculation through self-assembly into supramolecular fibers suggests potential applications in water treatment and biotechnology. nih.gov
Future Directions in N Morpholine 4 Carbothioyl Benzamide Research
Exploration of Novel Synthetic Pathways and Derivatization Strategies
A significant avenue for future research lies in refining the synthesis of N-(morpholine-4-carbothioyl)benzamide. The quest for more efficient, economical, and environmentally sustainable synthetic routes is paramount. While current methods are effective, the exploration of one-pot syntheses, microwave-assisted reactions, and the use of greener solvents could substantially enhance the availability of this compound for extensive study.
A primary focus will be the derivatization of the this compound core structure. It is anticipated that systematic modifications at key positions will generate extensive libraries of new compounds with a wide range of electronic and steric characteristics. Future work will likely concentrate on:
Aromatic Ring Substitution: The introduction of various substituents onto the benzoyl ring to alter the compound's lipophilicity, electronic properties, and potential for other intermolecular interactions.
Morpholine (B109124) Ring Modification: Investigating the effects of replacing the morpholine group with other heterocyclic systems to fine-tune the molecule's solubility, coordination behavior, and biological activity.
Thiourea (B124793) Linkage Alteration: Exploring the substitution of the sulfur atom with selenium or oxygen to produce seleno- and urea (B33335) analogs, which could result in different reactivity and metal-binding capabilities.
These derivatization approaches will be vital for establishing detailed structure-activity relationships (SAR) and structure-property relationships (SPR), which will inform the design of next-generation compounds.
Advanced Structural Analysis under Varying Conditions
While the solid-state structure of this compound has been determined using single-crystal X-ray diffraction, future investigations should aim to understand its structural dynamics in various environments. Advanced analytical methods will be crucial for providing a more complete picture of its conformational flexibility and intermolecular interactions.
Key areas for future research include:
Variable Temperature Crystallography: Examining the crystal structure at different temperatures to detect possible phase transitions and to comprehend the influence of thermal energy on molecular packing and hydrogen bonding.
High-Pressure Crystallography: Applying high pressure to the crystalline solid to study changes in bond lengths, angles, and intermolecular distances, offering insights into the compound's compressibility and the nature of its non-covalent interactions.
Solution-State NMR Spectroscopy: Using advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable-temperature NMR, to ascertain the preferred conformation and dynamic behavior of the molecule in different solvents. This is especially important for understanding its behavior in biological contexts.
Powder X-ray Diffraction (PXRD): Employing PXRD to characterize polycrystalline samples and to study solid-state transformations like polymorphism and desolvation.
These studies will offer a more detailed understanding of the structural properties of this compound, which is crucial for explaining its observed characteristics and for designing new materials.
Development of New Metal Complexes with Tunable Properties
The coordinating capacity of the this compound ligand, which arises from the thioamide group, offers a fertile ground for creating novel metal complexes. rsc.org Future research will concentrate on synthesizing and characterizing a wider array of coordination compounds with various transition metals and lanthanides.
The main objectives in this area will be:
Systematic Variation of Metal Centers: Investigating the coordination of this compound and its derivatives with a broad range of metal ions, such as copper, silver, gold, platinum, palladium, and ruthenium, to create complexes with varied geometries, electronic structures, and reactivity. rsc.org
Tuning of Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands: By systematically altering the electronic properties of the ligand through derivatization, it will be possible to adjust the photophysical properties of the resulting metal complexes. This is critical for applications in sensing, photocatalysis, and light-emitting devices.
Investigation of Catalytic Activity: Screening newly synthesized metal complexes for their potential as catalysts in various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the ligand will permit fine-tuning of the catalyst's steric and electronic environment.
Exploration of Biological Applications: Examining the antimicrobial, antifungal, and anticancer activities of the metal complexes, as coordination to a metal center can often amplify the biological effectiveness of an organic ligand. rsc.org
The development of these new metal complexes will not only broaden the fundamental coordination chemistry of this compound but also clear the path for its application in materials science and medicinal chemistry.
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental synthesis and characterization will be a cornerstone of future research on this compound. Quantum chemical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), will be instrumental in predicting the properties of new derivatives and metal complexes before they are synthesized.
Key applications of computational methods will include:
Prediction of Molecular Geometries and Electronic Structures: Calculating the optimized geometries, frontier molecular orbital energies (HOMO-LUMO), and charge distributions of proposed derivatives to guide the selection of synthetic targets with desired electronic properties.
Simulation of Spectroscopic Data: Predicting spectroscopic signatures (e.g., IR, UV-Vis, NMR) to assist in the characterization of newly synthesized compounds and to provide a deeper understanding of their electronic transitions.
Modeling of Intermolecular Interactions: Using molecular dynamics (MD) simulations and quantum theory of atoms in molecules (QTAIM) analysis to study the nature and strength of hydrogen bonds and other non-covalent interactions in the solid state and in solution.
Virtual Screening and Docking Studies: Employing molecular docking simulations to predict the binding affinity and interaction mode of this compound derivatives with biological targets, such as enzymes and receptors, thereby accelerating the discovery of new drug candidates. nih.gov
This integrated approach will facilitate a more rational and efficient design cycle, minimizing the time and resources needed for the development of new functional molecules based on the this compound scaffold.
Deeper Mechanistic Elucidation of Biological and Chemical Actions
While initial studies have suggested the potential biological and chemical activities of this compound, a more profound understanding of the underlying mechanisms of action is crucial for its future development. nih.gov This will necessitate a multidisciplinary approach, integrating techniques from chemistry, biology, and pharmacology.
Future research in this area should concentrate on:
Identification of Biological Targets: Using techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the specific proteins or cellular pathways that are modulated by this compound and its derivatives.
Enzyme Inhibition Kinetics: Conducting detailed kinetic studies to ascertain the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for any identified enzyme targets, which will provide valuable information about the compound's mechanism of action.
Reaction Mechanism Studies: For any observed catalytic or chemical reactivity, using techniques such as kinetic monitoring, isotopic labeling, and computational modeling to elucidate the detailed reaction mechanism, including the identification of intermediates and transition states.
Structure-Activity Relationship (SAR) Studies: Systematically correlating the structural modifications of the this compound scaffold with changes in biological activity or chemical reactivity to construct robust models that can guide the design of more potent and selective compounds.
A thorough comprehension of the mechanistic details will be essential for optimizing the performance of this compound-based compounds in their intended applications, whether as therapeutic agents, chemical sensors, or catalysts.
Q & A
Q. Advanced Biological Evaluation
- Enzyme inhibition assays : Use recombinant PARP-1 with NAD⁺ and histone-coated plates. IC₅₀ values <100 nM indicate high potency (cf. olaparib controls) .
- Cell-based assays : BRCA-deficient cell lines (e.g., MDA-MB-436) treated with derivatives show synthetic lethality via γ-H2AX foci quantification.
Methodological Challenges : False positives arise from off-target thioredoxin reductase inhibition; include control assays with thioredoxin-specific inhibitors .
How do electronic effects of the morpholine-thioamide group influence redox stability in aqueous media?
Q. Advanced Physicochemical Analysis
- Cyclic voltammetry : The thioamide sulfur exhibits oxidation peaks at +0.8 to +1.2 V (vs. Ag/AgCl), indicating susceptibility to ROS.
- pH-dependent degradation : Stability decreases below pH 5 due to protonation of the morpholine nitrogen, accelerating hydrolysis. Use buffered solutions (pH 7.4) for kinetic studies .
Contradictions : Computational predictions (via Spartan) underestimate oxidation rates in biological matrices by 20–30% due to protein binding effects .
What computational strategies improve the accuracy of QSAR models for this compound analogs?
Q. Advanced Computational Chemistry
- Descriptor selection : Include Moriguchi logP (lipophilicity), Topological Polar Surface Area (TPSA), and HOMO-LUMO gaps.
- Validation : Bootstrapping (>100 iterations) minimizes overfitting in small datasets.
Case Study : A QSAR model incorporating Hammett σ values for substituents on the benzamide ring achieved R² = 0.89 for predicting IC₅₀ against PARP-1 .
How does the trifluoromethyl group in related benzamide derivatives inform SAR studies for this compound?
Q. Advanced Structure-Activity Relationship (SAR)
- Electron-withdrawing effects : The CF₃ group enhances metabolic stability by reducing CYP450-mediated oxidation.
- Steric effects : Bulky substituents at the benzamide para position decrease binding affinity to PARP-1’s NAD⁺ pocket by 3–5 kcal/mol (molecular docking data) .
Data Gap : Limited crystallographic data on target-ligand complexes necessitates mutagenesis studies (e.g., PARP-1 His862Ala) to validate binding modes.
What spectroscopic techniques are critical for characterizing synthetic intermediates of this compound?
Q. Basic Characterization
- ¹H/¹³C NMR : Key signals include the morpholine N–CH₂–S (δ 3.5–4.0 ppm) and benzamide carbonyl (δ 168–170 ppm).
- IR spectroscopy : Thioamide C=S stretch at 1150–1250 cm⁻¹ confirms successful synthesis .
Pitfalls : Overlapping signals in crowded aromatic regions require DEPT-135 or HSQC for resolution .
How can conflicting crystallographic data on hydrogen bonding networks be resolved for this compound?
Q. Advanced Data Analysis
- Multipole refinement (HAR): Resolves electron density ambiguities in the morpholine ring’s chair conformation.
- Hirshfeld surface analysis : Quantifies C–H⋯O/N/S interactions; datasets with >90% completeness reduce false positives .
Case Study : A 2024 study found that disordered solvent molecules in the lattice artificially inflated H-bond counts by 15%; exclude low-occupancy solvent sites during refinement .
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Method/Reference |
|---|---|---|
| Melting Point | 182–184°C | DSC |
| LogP | 2.3 ± 0.2 | HPLC (C18 reverse phase) |
| Solubility (PBS, pH 7.4) | 0.12 mg/mL | UV-Vis (λ = 254 nm) |
| TPSA | 58.2 Ų | Spartan DFT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
